3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-32-20-9-12-22(13-10-20)33(29,30)25-17-27(16-19-8-6-5-7-18(19)2)24-14-11-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZAXFQTHAVOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Ethoxylation and Methoxylation: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of methoxybenzoic acid derivatives.
Scientific Research Applications
3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
- 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Uniqueness
The unique combination of functional groups in 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one gives it distinct chemical and biological properties. For example, the presence of both ethoxy and methoxy groups can influence its solubility and reactivity, making it more versatile in various applications compared to similar compounds.
Biological Activity
Antibacterial Activity
Several studies have highlighted the antibacterial properties of compounds similar to 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one. For instance, compounds with sulfonamide functionalities have demonstrated significant activity against various bacterial strains. A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other strains tested . The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also noteworthy. Research indicates that derivatives of this class can act as acetylcholinesterase (AChE) inhibitors and urease inhibitors. For example, certain synthesized compounds exhibited strong inhibitory activity against urease with IC50 values significantly lower than standard reference drugs . This suggests that this compound may serve as a lead compound for developing new enzyme inhibitors.
Anticancer Properties
The anticancer potential of similar quinoline derivatives has been explored in various studies. Compounds featuring the quinoline structure have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in cancerous cells . The biological mechanisms are often linked to the modulation of signaling pathways involved in cell growth and survival.
Table 1: Biological Activities of Related Compounds
Case Studies
- Antibacterial Screening : A series of synthesized sulfonamide derivatives were evaluated for their antibacterial efficacy against multiple strains. Results indicated that some compounds exhibited significant inhibition, suggesting a potential therapeutic application in treating bacterial infections .
- Enzyme Inhibition Studies : In vitro assays demonstrated that certain derivatives effectively inhibited urease activity, which is crucial for the treatment of conditions like kidney stones and peptic ulcers. The structure-activity relationship (SAR) analysis pointed towards specific functional groups enhancing inhibitory potency .
- Anticancer Evaluation : Quinoline derivatives have been subjected to cytotoxicity assays against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that some compounds induced apoptosis and inhibited cell proliferation significantly more than control groups .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the quinoline core followed by functional group modifications. Key steps include:
- Sulfonylation : Introducing the 4-ethoxybenzenesulfonyl group via sulfonyl chloride intermediates under anhydrous conditions.
- Alkylation : Attaching the 2-methylphenylmethyl group using alkyl halides (e.g., 2-methylbenzyl chloride) in the presence of a base like K₂CO₃.
- Etherification : Incorporating the methoxy group using methylating agents (e.g., dimethyl sulfate). Optimal conditions include controlled temperatures (60–80°C), aprotic solvents (e.g., DCM or DMF), and catalysts like triethylamine to enhance yields (70–85%) .
Q. How is the compound characterized to confirm its structure and purity?
Analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm, sulfonyl groups influencing aromatic proton shifts).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 465.15 for C₂₆H₂₅NO₅S⁺).
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is typically achieved via gradient elution with acetonitrile/water .
Q. What preliminary biological activities have been reported for this compound?
Similar dihydroquinoline derivatives exhibit:
- Anticancer activity : IC₅₀ values of 10–50 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines.
- Anti-inflammatory effects : Inhibition of COX-2 (60–70% at 20 μM) via competitive binding assays.
- Antioxidant capacity : DPPH radical scavenging (EC₅₀ ~25 μM). These activities are attributed to the sulfonyl and methoxy groups enhancing lipophilicity and target interactions .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- QSAR Modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with logP values to predict bioavailability.
- Molecular Docking : Simulate binding to targets like EGFR (PDB: 1M17) to prioritize derivatives with stronger hydrogen-bonding interactions (e.g., sulfonyl oxygen with Lys721).
- ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP3A4 susceptibility) and blood-brain barrier permeability .
Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?
Discrepancies arise from solvent polarity and crystal packing effects. Mitigation approaches include:
- Co-solvent Systems : Use DMSO-water mixtures to enhance aqueous solubility (experimental: 0.2 mg/mL vs. predicted: 0.5 mg/mL).
- Polymorph Screening : Identify metastable crystalline forms via X-ray diffraction (e.g., triclinic vs. monoclinic lattices).
- Hansen Solubility Parameters : Refine predictions by incorporating hydrogen-bonding capacity (δh) .
Q. How do reaction mechanisms differ for sulfonylation versus benzoylation in dihydroquinoline derivatives?
- Sulfonylation : Proceeds via a two-step nucleophilic aromatic substitution (SNAr) mechanism, where the sulfonyl chloride acts as an electrophile. The ethoxy group deactivates the ring, requiring elevated temperatures (80–100°C).
- Benzoylation : Uses Friedel-Crafts acylation, facilitated by Lewis acids (e.g., AlCl₃). The methoxy group directs electrophilic attack to the para position. Kinetic studies (e.g., monitoring by FTIR) show sulfonylation has a higher activation energy (ΔG‡ ~90 kJ/mol) .
Q. What experimental designs validate the compound’s mechanism of action in cancer pathways?
- In Vitro Assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in dose-dependent studies.
- Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax/Bcl-2 ratio) and phosphorylated EGFR levels.
- CRISPR Knockout Models : Use EGFR−/− cells to confirm target specificity. Contradictory results (e.g., activity in knockout cells) may indicate off-target effects .
Data Analysis and Methodological Challenges
Q. How should researchers address variability in biological assay results across laboratories?
- Standardized Protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT incubation time: 4 hr).
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .
Q. What techniques improve the resolution of overlapping NMR signals in structurally similar derivatives?
- 2D NMR : HSQC and HMBC differentiate methoxy (δ 3.8–4.0 ppm) from ethoxy (δ 1.3–1.5 ppm) groups.
- Variable Temperature NMR : Reduce signal broadening caused by slow rotation of the sulfonyl group.
- Deuterated Solvents : Use DMSO-d₆ to minimize solvent interference .
Tables for Key Data
Q. Table 1: Comparative Reactivity of Functional Groups
| Functional Group | Reaction Type | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonyl | SNAr | DMF, 80°C, K₂CO₃ | 78 | |
| Methoxy | Etherification | Me₂SO₄, NaOH, 60°C | 85 | |
| Benzyl | Alkylation | 2-MeC₆H₄CH₂Cl, DCM, 25°C | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
